molecular formula C10H12FNO3 B2426344 5-Fluoro-2-(2-methoxyethoxy)benzamide CAS No. 2288709-50-0

5-Fluoro-2-(2-methoxyethoxy)benzamide

Cat. No. B2426344
CAS RN: 2288709-50-0
M. Wt: 213.208
InChI Key: SLOMKGXJGPTFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 . It is also known as DBIB.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(2-methoxyethoxy)benzamide is 1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-Fluoro-2-(2-methoxyethoxy)benzamide has a molecular weight of 213.21 .

Scientific Research Applications

Alzheimer's Disease Research

5-Fluoro-2-(2-methoxyethoxy)benzamide has been used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research. It was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Serotonin Receptor Study

Another application involved using 5-Fluoro-2-(2-methoxyethoxy)benzamide to study the internalization of serotonin-1A (5-HT(1A)) autoreceptors in the human brain. This research aimed to understand the neurobiology of serotonin-related disorders, particularly major depression. The study demonstrated that serotonin reuptake inhibitors could reduce the binding potential of this compound in the dorsal raphe nucleus (Sibon et al., 2008).

Cancer Research

5-Fluoro-2-(2-methoxyethoxy)benzamide derivatives have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using PET imaging. These studies involved synthesizing fluorine-containing benzamide analogs and assessing their affinity for sigma-2 receptors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in mouse models (Tu et al., 2007).

Histone Deacetylase Inhibition

In the context of developing novel chemotherapeutic strategies, benzamide derivatives like MS-27-275, which share structural similarities with 5-Fluoro-2-(2-methoxyethoxy)benzamide, have been investigated. These compounds inhibit histone deacetylase, causing hyperacetylation of nuclear histones in tumor cell lines and showing marked in vivo antitumor activity (Saito et al., 1999).

Antimicrobial and Antioxidant Activities

Benzamides, including new derivatives isolated from endophytic Streptomyces, have been studied for their antimicrobial and antioxidant activities. These studies highlight the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOMKGXJGPTFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-methoxyethoxy)benzamide

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